rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid, also known as 4-FMA, is a synthetic compound used in scientific research. It is a structural analog of the neurotransmitter dopamine and is known to act as a potent agonist at the dopamine D2 receptor subtype. 4-FMA has been studied for its potential use in the treatment of neurological disorders such as Parkinson’s disease, Alzheimer’s disease, and depression. In addition, 4-FMA has also been studied for its potential use in laboratory experiments and drug development.
Wissenschaftliche Forschungsanwendungen
Rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid has been studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease, Alzheimer’s disease, and depression. In addition, rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid has also been studied for its potential use in laboratory experiments and drug development.
Wirkmechanismus
Rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid acts as a potent agonist at the dopamine D2 receptor subtype. It binds to the dopamine D2 receptor, which is located in the brain, and activates it. This activation of the receptor then leads to the release of dopamine, which is thought to be responsible for the therapeutic effects seen with rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid.
Biochemical and Physiological Effects
rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid has been shown to increase dopamine levels in the brain, which can lead to a variety of therapeutic effects. It has been shown to improve motor function in patients with Parkinson’s disease, improve cognitive functioning in patients with Alzheimer’s disease, and reduce symptoms of depression. In addition, rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid has also been shown to have an effect on the cardiovascular system, as it can increase heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid in laboratory experiments include its ease of synthesis and its ability to cross the blood-brain barrier. In addition, rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid has been shown to be relatively safe and non-toxic when used in laboratory experiments. The main limitation of using rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid in laboratory experiments is its short half-life, which means that it must be administered frequently in order to maintain its effects.
Zukünftige Richtungen
There are a number of potential future directions for research involving rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid. These include further research into its potential use in the treatment of neurological disorders, such as Parkinson’s disease, Alzheimer’s disease, and depression. In addition, further research could be conducted into the potential use of rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid in drug development and laboratory experiments. Finally, further research could be conducted into the biochemical and physiological effects of rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid and its potential side effects.
Synthesemethoden
Rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid is synthesized from 4-fluorobenzaldehyde. This reaction is catalyzed by a base, such as sodium hydroxide, and a nucleophile, such as ethylenediamine. The reaction proceeds through a Knoevenagel condensation, followed by a reductive amination, to yield the desired product.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid involves the reaction of a starting material with a series of reagents to form the final product. The key steps in the synthesis pathway include protection of the amine group, formation of the amide bond, and deprotection of the amine group.", "Starting Materials": [ "3-methylbutanoic acid", "4-fluoroaniline", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "di-tert-butyl dicarbonate (Boc2O)", "triethylamine (TEA)", "dichloromethane (DCM)", "dimethylformamide (DMF)", "ethyl acetate", "sodium bicarbonate (NaHCO3)", "brine" ], "Reaction": [ "Protection of the amine group: 4-fluoroaniline is protected with di-tert-butyl dicarbonate (Boc2O) and triethylamine (TEA) in dichloromethane (DCM) to form Boc-4-fluoroaniline.", "Formation of the amide bond: Boc-4-fluoroaniline is coupled with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF) to form Boc-4-fluoro-NHS ester.", "Deprotection of the amine group: Boc-4-fluoro-NHS ester is deprotected with trifluoroacetic acid (TFA) in dichloromethane (DCM) to form 4-fluoro-NHS ester.", "Final step: 3-methylbutanoic acid is coupled with 4-fluoro-NHS ester in ethyl acetate with sodium bicarbonate (NaHCO3) and brine to form rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid." ] } | |
CAS-Nummer |
161723-66-6 |
Produktname |
rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid |
Molekularformel |
C12H14FNO3 |
Molekulargewicht |
239.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.